Looplure

描述

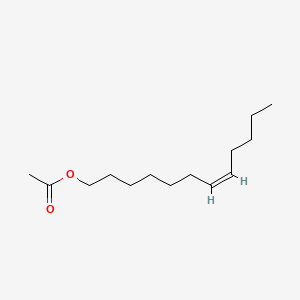

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[(Z)-dodec-7-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h6-7H,3-5,8-13H2,1-2H3/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZGQHWTRUVFLG-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884777 | |

| Record name | cis-7-Dodecenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14959-86-5 | |

| Record name | (Z)-7-Dodecenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14959-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Looplure | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014959865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Dodecen-1-ol, acetate, (7Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cis-7-Dodecenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-dodec-7-enyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOOPLURE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83U0A15960 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AZD4547: A Potent and Selective FGFR Inhibitor for Oncological Research and Development

An In-depth Technical Guide on the Discovery, Synthesis, and Biological Activity of AZD4547

Introduction

AZD4547 is a potent and selective, orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinases 1, 2, and 3.[1][2] The FGF signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, migration, and angiogenesis.[3] Dysregulation of this pathway, often through FGFR gene amplification, mutations, or fusions, has been implicated as a key driver in the pathogenesis of numerous cancers.[4] This has positioned the FGFR family as a compelling target for therapeutic intervention. AZD4547 was developed by AstraZeneca as a targeted therapy for tumors exhibiting aberrant FGFR signaling.[5] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of AZD4547, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Synthesis

The discovery of AZD4547 stemmed from a focused effort to develop a selective inhibitor of the FGFR kinase family with favorable pharmacological properties.[5] The core chemical scaffold of AZD4547 is a pyrazolylaminopyrimidine, which was optimized through extensive structure-activity relationship (SAR) studies to enhance potency and selectivity.[5]

Chemical Synthesis

A convergent synthetic route has been developed for the preparation of AZD4547.[1] The synthesis involves the preparation of two key intermediates, 5-(3,5-dimethoxyphenylethyl)-1H-pyrazol-3-amine and 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoic acid, which are then coupled to yield the final product.[1]

Biological Activity and Mechanism of Action

AZD4547 potently and selectively inhibits the kinase activity of FGFR1, FGFR2, and FGFR3 by competing with ATP for binding to the kinase domain.[2][6] This inhibition blocks the autophosphorylation of the receptors and subsequent activation of downstream signaling pathways, including the FRS2-RAS-MAPK and PLCγ pathways.[7][8] The disruption of these signaling cascades ultimately leads to the inhibition of tumor cell proliferation, survival, and angiogenesis.[8][9]

Quantitative Biological Data

The following tables summarize the key quantitative data for AZD4547 from various in vitro and in vivo studies.

Table 1: In Vitro Kinase Inhibitory Activity of AZD4547

| Target | IC50 (nM) | Reference |

| FGFR1 | 0.2 | [8] |

| FGFR2 | 2.5 | [8] |

| FGFR3 | 1.8 | [8] |

| FGFR4 | 165 | [8] |

| KDR (VEGFR2) | 24 | [7] |

| IGFR | 828 | [7] |

Table 2: In Vitro Cellular Activity of AZD4547

| Cell Line | Cancer Type | FGFR Status | IC50 (nM) | Reference |

| Sum52-PE | Breast Cancer | FGFR1 Amplification | 12 | [7] |

| KMS11 | Multiple Myeloma | FGFR3 Translocation | 40 | [7] |

| KG1a | Acute Myeloid Leukemia | FGFR1 Fusion | 18-281 | [8] |

| NCI-H1581 | Non-Small Cell Lung Cancer | FGFR1 Amplification | 3 | [9] |

| DMS114 | Small Cell Lung Cancer | FGFR1 Amplification | 111 | [9] |

Table 3: In Vivo Antitumor Efficacy of AZD4547

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| KMS11 | Multiple Myeloma | 3 mg/kg, b.i.d. | 53 | [7] |

| KMS11 | Multiple Myeloma | 6.25 mg/kg, b.i.d. | Complete Tumor Stasis | [7] |

| KMS11 | Multiple Myeloma | 12.5 mg/kg, q.d. | Complete Tumor Stasis | [7] |

| KG1a | Acute Myeloid Leukemia | 12.5 mg/kg, q.d. | 65 | [7] |

| H1581 | Non-Small Cell Lung Cancer | 12.5 mg/kg, q.d. | Tumor Regression | [9] |

Experimental Protocols

Chemical Synthesis of AZD4547

A detailed, step-by-step synthesis protocol is outlined below, based on the convergent synthesis approach.[1]

Synthesis of Intermediate 1: 5-(3,5-dimethoxyphenylethyl)-1H-pyrazol-3-amine

-

Step 1: Aldol Condensation. 3,5-Dimethoxybenzaldehyde and malonic acid are reacted in the presence of a suitable base to yield 3-(3,5-dimethoxyphenyl)acrylic acid.

-

Step 2: Hydrogenation. The acrylic acid derivative is hydrogenated to give 3-(3,5-dimethoxyphenyl)propionic acid.

-

Step 3: Acyl Chloride Formation. The propionic acid is treated with oxalyl chloride to form the corresponding acyl chloride.

-

Step 4: Condensation with Ethyl Cyanoacetate (B8463686). The acyl chloride is reacted with ethyl cyanoacetate in the presence of sodium ethoxide to produce ethyl 2-cyano-5-(3,5-dimethoxyphenyl)-3-oxopentanoate.

-

Step 5: Cyclization. The pentanoate derivative is cyclized with hydrazine (B178648) to form the pyrazole (B372694) ring.

-

Step 6: Hydrolysis and Decarboxylation. The resulting ester is hydrolyzed and decarboxylated to yield 5-(3,5-dimethoxyphenylethyl)-1H-pyrazol-3-amine.

Synthesis of Intermediate 2: 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoic acid

-

Step 1: Nucleophilic Aromatic Substitution. Ethyl 4-fluorobenzoate (B1226621) is reacted with (2R,6S)-2,6-dimethylpiperazine to give ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate.

-

Step 2: Saponification. The benzoate (B1203000) ester is saponified using a suitable base to yield 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoic acid.

Final Coupling Step: Synthesis of AZD4547

-

Step 1: Acyl Chloride Formation. 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoic acid is converted to its acyl chloride using oxalyl chloride.

-

Step 2: Amide Coupling. The acyl chloride is reacted with 5-(3,5-dimethoxyphenylethyl)-1H-pyrazol-3-amine in the presence of a base like triethylamine (B128534) to afford AZD4547.

Biological Assays

Cell Proliferation (MTS) Assay

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of AZD4547 for 72 hours.

-

Add MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.[10]

Apoptosis (Annexin V) Assay

-

Culture cells to 70-80% confluency and treat with AZD4547 for the desired time.

-

Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.[11]

Cell Cycle (Propidium Iodide) Analysis

-

Treat cells with AZD4547 for the specified duration.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Resuspend the fixed cells in PBS containing RNase A and propidium iodide.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[12][13]

Western Blot Analysis of FGFR Phosphorylation

-

Treat cells with AZD4547 for the desired time and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated FGFR (e.g., p-FGFR Tyr653/654).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize the p-FGFR signal to total FGFR or a loading control like β-actin.

In Vivo Xenograft Studies

-

Implant tumor cells or patient-derived tumor fragments subcutaneously into immunocompromised mice.

-

Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups.

-

Administer AZD4547 orally at the desired dose and schedule.

-

Measure tumor volume regularly using calipers.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).[9]

Visualizations

Caption: FGFR signaling pathway and the inhibitory action of AZD4547.

Caption: Convergent synthesis workflow for AZD4547.

Caption: Experimental workflow for Western blot analysis of p-FGFR.

References

- 1. In vivo effects of AZD4547, a novel fibroblast growth factor receptor inhibitor, in a mouse model of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Tumor Activity of AZD4547 Against NTRK1 Fusion Positive Cancer Cells Through Inhibition of NTRKs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. cancer.wisc.edu [cancer.wisc.edu]

- 6. Protocols [moorescancercenter.ucsd.edu]

- 7. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 8. 4.2. Western Blot Analysis [bio-protocol.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. selleckchem.com [selleckchem.com]

- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

Preliminary research on [Compound Name]'s biological effects

Of course. To initiate the preliminary research and generate the in-depth technical guide on the biological effects of a specific compound, please provide its name.

Upon receiving the compound's name, I will proceed with a comprehensive investigation into its biological activities, focusing on the following key areas:

-

Mechanism of Action: Elucidating the primary molecular targets and the cascade of events triggered by the compound's interaction with these targets.

-

Signaling Pathway Modulation: Identifying the key signaling pathways that are either activated or inhibited by the compound and mapping out the interactions of the involved proteins.

-

Quantitative Biological Data: Compiling and organizing critical quantitative data, such as IC50 or EC50 values, from a range of in vitro and in vivo studies to provide a clear picture of the compound's potency and efficacy.

-

Experimental Methodologies: Detailing the protocols of pivotal experiments that have been used to characterize the compound's biological effects, including but not limited to, cell viability assays, enzyme activity assays, and protein expression analyses.

All the gathered information will be synthesized and presented in the format you have specified, including structured data tables and Graphviz diagrams to visualize complex biological processes and experimental workflows. I am ready to proceed as soon as you provide the name of the compound.

Gantenerumab: A Technical Guide to its Mechanism, Clinical Data, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gantenerumab is a fully human IgG1 monoclonal antibody that has been extensively investigated as a potential disease-modifying therapy for Alzheimer's disease (AD).[1] It is designed to target and facilitate the removal of aggregated forms of amyloid-beta (Aβ) peptides, which are a pathological hallmark of AD.[2] Gantenerumab binds to a conformational epitope on Aβ fibrils, encompassing both N-terminal and central amino acids of the peptide.[3] This technical guide provides an in-depth overview of Gantenerumab's mechanism of action, a summary of key quantitative data from clinical trials, and detailed experimental protocols relevant to its study.

Mechanism of Action

Gantenerumab's primary mechanism of action is the clearance of Aβ plaques through Fc-gamma receptor (FcγR)-mediated phagocytosis by microglia, the resident immune cells of the central nervous system.[1] The antibody binds with high affinity to aggregated forms of Aβ, including oligomers and fibrils, with a preference for the latter.[3][4] This binding opsonizes the Aβ aggregates, marking them for recognition and engulfment by microglia. The Fc portion of the Gantenerumab antibody then engages with Fcγ receptors on the microglial cell surface, triggering a downstream signaling cascade that initiates phagocytosis and subsequent degradation of the Aβ plaque material.[5]

Signaling Pathway of Gantenerumab-Mediated Microglial Phagocytosis

The binding of the Gantenerumab-Aβ complex to microglial Fcγ receptors initiates a signaling cascade that is crucial for phagocytosis. Key receptors involved are FcγRI and FcγRIII.[6] Upon cross-linking of these receptors, a signaling cascade involving spleen tyrosine kinase (Syk) is initiated. This leads to the activation of downstream pathways such as the PI3K/AKT pathway, which orchestrates the cytoskeletal rearrangements necessary for engulfment of the amyloid plaque.[5][7]

Quantitative Data Presentation

The following tables summarize key quantitative data from clinical trials investigating Gantenerumab.

Table 1: Gantenerumab Binding Affinity to Aβ Isoforms

| Aβ Species | Binding Affinity (KD) | Reference |

| Aβ40 Oligomers | 1.2 nM | [3] |

| Aβ Fibrils | 0.6 nM | [3] |

| Aβ Monomers | 17 nM | [3] |

| Small Protofibrils (IC50) | 2.5 nM | [8] |

| Large Protofibrils (IC50) | 1.3 nM | [8] |

Table 2: Summary of Amyloid Plaque Reduction in Clinical Trials

| Trial | Treatment Group | Duration | Change in Amyloid PET (Centiloids) | Reference |

| DIAN-TU | Gantenerumab | 4 years | Significant reduction (P < 0.001) | [9] |

| GRADUATE I | Gantenerumab | 116 weeks | -66.44 | [10] |

| GRADUATE II | Gantenerumab | 116 weeks | -56.46 | [10] |

| SCarlet RoAD OLE | Gantenerumab (up to 1200mg) | 2 years | -59 | [4] |

Table 3: Effect of Gantenerumab on CSF and Plasma Biomarkers (GRADUATE I & II Pooled Data)

| Biomarker | Change with Gantenerumab (vs. Placebo) at Week 116 | Reference |

| CSF | ||

| Aβ40 | -16.95% | [11] |

| Aβ42 | +26.06% | [11] |

| Total tau (t-tau) | -16.49% | [11] |

| Phosphorylated tau 181 (p-tau181) | -23.35% | [11] |

| Neurogranin | -21.19% | [11] |

| Neurofilament light (NfL) | Reduced | [11] |

| Plasma | ||

| Aβ40 | Increased | [11] |

| Aβ42 | Increased | [11] |

| p-tau181 | Reduced | [11] |

| p-tau217 | Reduced | [11] |

| Glial fibrillary acidic protein (GFAP) | Reduced | [11] |

Table 4: Incidence of Amyloid-Related Imaging Abnormalities with Edema (ARIA-E) in the GRADUATE Trials

| APOE ε4 Genotype | Gantenerumab Group Incidence | Placebo Group Incidence | Reference |

| Non-carriers | 4.7% | 2.1% | [12] |

| Heterozygous carriers | 13.1% | 2.9% | [12] |

| Homozygous carriers | 24.5% | 0% | [12] |

| Overall | 24.9% | 2.7% | [12][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Gantenerumab and similar anti-amyloid therapies.

Amyloid Positron Emission Tomography (PET) Imaging

Objective: To quantify the change in brain amyloid plaque burden in response to treatment.

Protocol:

-

Radiotracer Selection: Utilize an FDA-approved amyloid PET tracer such as Florbetapir (18F), Florbetaben (18F), or Flutemetamol (18F).

-

Patient Preparation: No specific dietary restrictions are required. Patients should be comfortably positioned in the scanner to minimize motion artifacts.

-

Radiotracer Administration: Administer a single intravenous bolus injection of the chosen radiotracer. The typical dosage for 18F-labeled tracers is approximately 370 MBq (10 mCi).

-

Uptake Period: A quiet and resting uptake period of 30 to 90 minutes is required, depending on the specific tracer used, to allow for sufficient brain uptake and clearance from the blood pool.

-

Image Acquisition: Acquire PET images for 10 to 20 minutes. Co-registration with a recent CT or MRI scan is recommended for anatomical localization.

-

Image Analysis: Reconstruct PET images using standard iterative methods. The primary outcome is the change in the global cortical signal, quantified using the Centiloid scale, which provides a standardized measure of amyloid plaque burden.

Cerebrospinal Fluid (CSF) Biomarker Analysis

Objective: To measure changes in key AD-related proteins in the CSF as a pharmacodynamic marker of treatment effect.

Protocol:

-

Sample Collection: Collect CSF via lumbar puncture. It is recommended to discard the first 1-2 mL to avoid contamination. Collect the CSF directly into low-bind polypropylene (B1209903) tubes to prevent adherence of Aβ peptides.

-

Sample Processing: If not analyzed immediately, centrifuge the samples to remove any cellular debris and store at -80°C.

-

Immunoassay: Measure the concentrations of Aβ42, Aβ40, total tau (t-tau), and phosphorylated tau at residue 181 (p-tau181) using validated immunoassays, such as the Roche Elecsys® electrochemiluminescence immunoassays on a cobas e analyzer.[14][15]

-

Data Analysis: Calculate the p-tau181/Aβ42 ratio. Changes in the levels of these individual biomarkers and their ratios from baseline are analyzed to assess the biological effect of the treatment.

In Vitro Microglial Phagocytosis Assay

Objective: To assess the ability of Gantenerumab to induce microglial phagocytosis of Aβ aggregates.

Protocol:

-

Cell Culture: Culture primary microglia or a murine microglial cell line (e.g., BV-2) in appropriate media.

-

Preparation of Aβ Aggregates: Prepare fluorescently labeled synthetic Aβ42 peptides and allow them to aggregate into oligomers and fibrils.

-

Treatment: Pre-incubate the cultured microglia with Gantenerumab or a control antibody for a specified period (e.g., 1 hour).

-

Phagocytosis Induction: Add the prepared fluorescent Aβ aggregates to the microglia cultures and incubate for a period ranging from 1 to 24 hours to allow for phagocytosis.

-

Imaging and Quantification: After incubation, wash the cells to remove non-phagocytosed Aβ. Fix the cells and stain the nuclei (e.g., with DAPI). Use high-content imaging systems to capture fluorescent images and quantify the amount of internalized Aβ per cell.

Experimental Workflow for Preclinical to Clinical Assessment

The development and assessment of a compound like Gantenerumab follows a logical progression from in vitro characterization to clinical evaluation.

Conclusion

Gantenerumab has demonstrated robust effects on the removal of amyloid plaques and has influenced downstream biomarkers of Alzheimer's disease pathology.[11] While the translation of these biological effects into significant clinical benefit on cognitive decline has been challenging, the data generated from the extensive clinical trial program provide valuable insights for the field of AD research and drug development.[16] The methodologies and findings detailed in this guide serve as a comprehensive resource for professionals engaged in the study of Alzheimer's disease and the development of next-generation therapeutics.

References

- 1. A phase III randomized trial of gantenerumab in prodromal Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Importance of cerebrospinal fluid (CSF) collection protocol for the accurate diagnosis of Alzheimer's disease when using CSF biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Comparing binding characteristics to Aβ of lecanemab, aducanumab & gantenerumab | VJDementia [vjdementia.com]

- 5. Frontiers | New roles for Fc receptors in neurodegeneration-the impact on Immunotherapy for Alzheimer's Disease [frontiersin.org]

- 6. Fcγ Receptor I- and III-Mediated Macrophage Inflammatory Protein 1α Induction in Primary Human and Murine Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FcγRIIb Exacerbates LPS-Induced Neuroinflammation by Binding with the Bridging Protein DAP12 and Promoting the Activation of PI3K/AKT Signaling Pathway in Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lecanemab, Aducanumab, and Gantenerumab — Binding Profiles to Different Forms of Amyloid-Beta Might Explain Efficacy and Side Effects in Clinical Trials for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gantenerumab: an anti-amyloid monoclonal antibody with potential disease-modifying effects in early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. Biomarker treatment effects in two phase 3 trials of gantenerumab - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amyloid-Related Imaging Abnormalities (ARIA) in Clinical Trials of Gantenerumab in Early Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. firstwordpharma.com [firstwordpharma.com]

- 14. Alzheimer’s Disease Markers, CSF | Test Fact Sheet [arupconsult.com]

- 15. neurology.org [neurology.org]

- 16. Alterations of Fc gamma receptor I and Toll-like receptor 4 mediate the antiinflammatory actions of microglia and astrocytes after adrenaline-induced blood-brain barrier opening in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Chemical Properties of Venetoclax (ABT-199)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venetoclax, also known as ABT-199, is a first-in-class, orally bioavailable small molecule that has revolutionized the treatment landscape for several hematological malignancies.[1][2][3] It functions as a potent and selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of the intrinsic apoptotic pathway.[1][2][3] Overexpression of Bcl-2 is a hallmark of many cancers, allowing malignant cells to evade programmed cell death and contributing to therapeutic resistance.[3] Venetoclax directly targets this survival mechanism, restoring the natural process of apoptosis in cancer cells.[3] This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of Venetoclax, along with detailed experimental protocols and a summary of its preclinical and clinical efficacy.

Structure and Chemical Properties

Venetoclax is a complex synthetic molecule with the chemical formula C45H50ClN7O7S.[1][3][4] Its structure is characterized by a central benzamide (B126) core with multiple substituted ring systems.

Table 1: Chemical and Physical Properties of Venetoclax (ABT-199)

| Property | Value | Reference(s) |

| IUPAC Name | 4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide | [5] |

| Synonyms | ABT-199, GDC-0199 | [1][5] |

| CAS Number | 1257044-40-8 | [1][3] |

| Molecular Formula | C45H50ClN7O7S | [1][3][4] |

| Molecular Weight | 868.44 g/mol | [1][4][5] |

| Appearance | Solid powder | [5] |

| Solubility | Soluble in DMSO (to 50 mM) | [3] |

| Storage | Store at -20°C | [1] |

Mechanism of Action: The Bcl-2 Signaling Pathway

Venetoclax exerts its pro-apoptotic effects by selectively binding to the BH3-binding groove of the anti-apoptotic protein Bcl-2.[2] This action mimics the function of native BH3-only proteins, such as BIM, which are natural antagonists of Bcl-2. By displacing these pro-apoptotic proteins from Bcl-2, Venetoclax initiates a cascade of events leading to programmed cell death.

The freed pro-apoptotic proteins, particularly BIM, can then directly activate the effector proteins BAX and BAK. Activated BAX and BAK oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This critical event results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm. Cytosolic cytochrome c triggers the activation of caspases, a family of proteases that execute the final stages of apoptosis by cleaving essential cellular substrates.

Preclinical and Clinical Efficacy: Quantitative Data Summary

Venetoclax has demonstrated significant efficacy in both preclinical models and clinical trials across various hematological malignancies.

Preclinical Efficacy in Acute Myeloid Leukemia (AML) Cell Lines

Table 2: In Vitro Activity of Venetoclax in AML Cell Lines

| Cell Line | EC50 (nM) | Reference(s) |

| MOLM-13 | 5.3 | [6] |

| MV4-11 | 3.0 | [6] |

| OCI-AML3 | 8.1 | [6] |

Clinical Efficacy in Chronic Lymphocytic Leukemia (CLL)

Table 3: Clinical Trial Efficacy of Venetoclax in Relapsed/Refractory CLL

| Trial / Cohort | Treatment | N | Overall Response Rate (ORR) | Complete Remission (CR) | Median Progression-Free Survival (PFS) | Reference(s) |

| Phase 1 (NCT01328626) | Venetoclax Monotherapy | 116 | 79% | 20% | 25 months | |

| MURANO (Phase 3) | Venetoclax + Rituximab | 194 | 92.3% | 26.8% | Not Reached | |

| CLL14 (Phase 3, First-Line) | Venetoclax + Obinutuzumab | 216 | 84.7% | 49.5% | Not Reached at 28 months | [4] |

Detailed Experimental Protocols

Binding Affinity Determination: Fluorescence Polarization Assay

This protocol outlines the steps to determine the binding affinity (Ki) of Venetoclax for the Bcl-2 protein using a competitive fluorescence polarization assay.

Materials:

-

Recombinant human Bcl-2 protein

-

Fluorescently labeled BH3 peptide (e.g., FITC-BIM BH3)

-

Venetoclax (ABT-199)

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20)

-

Black, low-volume 384-well microplates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare Reagents:

-

Dissolve Venetoclax in DMSO to create a high-concentration stock solution. Perform serial dilutions in assay buffer to generate a range of concentrations.

-

Dilute the fluorescently labeled BH3 peptide in assay buffer to a final concentration that gives a stable and robust fluorescence signal (typically in the low nanomolar range).

-

Dilute the Bcl-2 protein in assay buffer to a concentration that results in a significant shift in polarization upon binding to the fluorescent peptide (empirically determined).

-

-

Assay Setup:

-

Add a constant volume of the diluted Bcl-2 protein to each well of the microplate.

-

Add a constant volume of the diluted fluorescent BH3 peptide to each well.

-

Add varying concentrations of Venetoclax or DMSO (vehicle control) to the wells.

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes), protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the fluorophore.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the Venetoclax concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant for Bcl-2.

-

Cell Viability Assessment: MTT Assay

This protocol describes the use of the MTT assay to determine the cytotoxic effect of Venetoclax on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Venetoclax (ABT-199)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of Venetoclax concentrations (and a vehicle control) for the desired duration (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

-

Solubilization:

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the Venetoclax concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This protocol details the use of Annexin V and PI staining followed by flow cytometry to quantify apoptosis induced by Venetoclax.

Materials:

-

Cancer cell line of interest

-

Venetoclax (ABT-199)

-

Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit

-

Propidium Iodide (PI) solution

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Treat cells with the desired concentrations of Venetoclax for a specified time to induce apoptosis. Include an untreated control.

-

-

Cell Harvesting and Washing:

-

Harvest the cells and wash them with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

-

Incubation:

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 or FL3 channel.

-

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Conclusion

Venetoclax represents a paradigm shift in the treatment of Bcl-2-dependent malignancies. Its well-defined structure, potent and selective mechanism of action, and demonstrated clinical efficacy have established it as a cornerstone of therapy for diseases like CLL and AML. This technical guide provides a foundational understanding of Venetoclax for researchers and drug development professionals, offering detailed insights into its chemical properties, biological activity, and the experimental methodologies used to characterize its effects. Further research into resistance mechanisms and combination therapies will continue to expand the therapeutic potential of this important targeted agent.

References

- 1. ABT-199 (Venetoclax), Bcl-2 inhibitor. (CAS 1257044-40-8) | Abcam [abcam.com]

- 2. Venetoclax (ABT-199), 1257044-40-8 | BroadPharm [broadpharm.com]

- 3. medkoo.com [medkoo.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]

- 6. Venetoclax for AML: changing the treatment paradigm - PMC [pmc.ncbi.nlm.nih.gov]

TAK-981: A Technical Guide to the First-in-Class SUMOylation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-981 (also known as Subasumstat) is a pioneering, first-in-class small molecule inhibitor of the SUMO-activating enzyme (SAE).[1][2][3] By targeting the initial step of the SUMOylation cascade, TAK-981 represents a novel therapeutic strategy in oncology.[4] SUMOylation is a critical post-translational modification process that regulates the function and stability of numerous proteins involved in cellular processes, including DNA repair, signal transduction, and cell cycle control. Dysregulation of this pathway has been implicated in the pathogenesis of various cancers. TAK-981's mechanism of action involves the inhibition of SAE, which leads to a reduction in global SUMOylation. This, in turn, triggers a potent type I interferon (IFN-1) response, a key component of the innate immune system, thereby activating both innate and adaptive anti-tumor immunity.[2][3] Furthermore, TAK-981 has demonstrated direct anti-cancer effects, including the induction of apoptosis and cell cycle arrest.[1] This technical guide provides a comprehensive overview of the scientific data and experimental protocols related to TAK-981, designed to support ongoing research and development efforts in the field.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical and clinical investigations of TAK-981.

Preclinical Activity

Table 1: In Vitro Potency of TAK-981 in Acute Myeloid Leukemia (AML) Cell Lines [1]

| Cell Line | TAK-981 IC50 (nM) | Cytarabine IC50 (nM) |

| MOLM-14 | 25 | 40 |

| U937 | 30 | >1000 |

| THP-1 | 45 | >1000 |

| KG-1 | 60 | >1000 |

Table 2: In Vitro Potency of TAK-981 in various cancer cell lines [5]

| Cell Line | TAK-981 EC50 (µM) |

| HCT-116 | 0.063 |

Clinical Trial Data

Table 3: Overview of Phase 1/2 Clinical Trial NCT03648372 [3][6]

| Parameter | Value |

| Number of Participants | 76 |

| Tumor Types | Advanced or metastatic solid tumors and relapsed/refractory lymphomas |

| Dosing Regimens | 3-40 mg biweekly (BIW) and 60-120 mg once weekly (QW) |

| Maximum Tolerated Dose (MTD) | 120 mg BIW |

| Recommended Phase 2 Dose (RP2D) | 90 mg BIW |

| Key Efficacy Signal | Partial response observed in a patient with HER2-negative, hormone receptor-positive breast cancer. 17.1% of patients had stable disease. |

Table 4: Safety Profile of TAK-981 in Phase 1/2 Clinical Trial NCT03648372 [3]

| Adverse Event (AE) | Frequency (%) | Grade ≥3 Frequency (%) |

| Fatigue | 42.1 | - |

| Nausea | 39.5 | - |

| Headache | 31.6 | - |

| Diarrhea | 28.9 | - |

| Pyrexia (Fever) | 27.6 | - |

| Vomiting | 23.7 | - |

| Decreased appetite | 22.4 | - |

| Hypokalemia | - | 9.2 |

| Anemia | - | 7.9 |

| Lymphocyte count decrease | - | 6.6 |

| Dyspnea | - | 5.3 |

| Abdominal pain | - | 5.3 |

| Cytokine Release Syndrome | 11.8 | - |

Table 5: Overview of Phase 1b Clinical Trial NCT04381650 (TAK-981 in Combination with Pembrolizumab) [7][8][9]

| Parameter | Value |

| Number of Participants | 43 |

| Tumor Types | Microsatellite-stable colorectal cancer (MSS-CRC) and non-small cell lung cancer (NSCLC) |

| Dosing Regimens | 40-120 mg BIW or 90-120 mg QW |

| Key Efficacy Signal | Partial responses observed at ≥40 mg dose levels in patients with NSCLC and MSS-CRC. |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

SUMOylation Assay (In Vitro)

This protocol is a generalized procedure for assessing protein SUMOylation and its inhibition by TAK-981 in a cellular context.

1. Cell Culture and Treatment:

-

Culture cells of interest (e.g., HCT-116, AML cell lines) to approximately 80% confluency.

-

Treat cells with varying concentrations of TAK-981 or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).

2. Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in a buffer containing protease and SUMO protease inhibitors to preserve SUMOylated proteins. A common lysis buffer is RIPA buffer supplemented with N-ethylmaleimide (NEM) to inhibit SUMO proteases.

3. Protein Quantification:

-

Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

4. Western Blot Analysis:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for SUMO-1 or SUMO-2/3.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in high molecular weight SUMO conjugates indicates inhibition of SUMOylation.

In Vivo Murine Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of TAK-981 in a syngeneic mouse model.

1. Cell Line and Animal Model:

-

Select a suitable murine cancer cell line (e.g., KPC3 for pancreatic cancer) and a compatible immunocompetent mouse strain (e.g., C57BL/6).

2. Tumor Implantation:

-

Subcutaneously inject a suspension of tumor cells into the flank of the mice.

-

Monitor the mice for tumor growth.

3. Treatment Administration:

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer TAK-981 (e.g., 7.5 mg/kg) or vehicle control via a suitable route (e.g., retro-orbital or intravenous injection) at a specified frequency (e.g., twice weekly).[10]

4. Monitoring and Endpoint:

-

Measure tumor volume and body weight regularly.

-

At the end of the study (due to tumor size limits or a predefined time point), euthanize the mice and harvest tumors and other tissues (e.g., spleen, lymph nodes) for further analysis (e.g., flow cytometry, immunohistochemistry).

Visualizations

Signaling Pathway

References

- 1. TAK-981, a SUMOylation inhibitor, suppresses AML growth immune-independently - PMC [pmc.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. targetedonc.com [targetedonc.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. providence.elsevierpure.com [providence.elsevierpure.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. gut.bmj.com [gut.bmj.com]

Imatinib: A Technical Guide to its Role in Cellular Pathways and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib, a 2-phenylaminopyrimidine derivative, is a potent and selective small molecule inhibitor of protein tyrosine kinases.[1] It has revolutionized the treatment of specific cancers, most notably Philadelphia chromosome-positive chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] This technical guide provides an in-depth overview of the mechanism of action of Imatinib, its role in key cellular pathways, quantitative data from pivotal clinical studies, and detailed experimental protocols for its investigation.

Mechanism of Action

Imatinib functions as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases.[2] By occupying this site, it prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues on various substrates, thereby blocking downstream signaling pathways essential for cancer cell growth and survival.[2]

The primary targets of Imatinib include:

-

BCR-ABL: A constitutively active tyrosine kinase resulting from the Philadelphia chromosome translocation (t(9;22)), a hallmark of CML.[1] This fusion protein drives uncontrolled cell proliferation and is the critical pathogenetic event in CML.[1]

-

c-KIT: A receptor tyrosine kinase. Mutations in the c-KIT gene can lead to its ligand-independent constitutive activation, a key driver in the pathogenesis of GIST.[1]

-

Platelet-Derived Growth Factor Receptor (PDGF-R): A receptor tyrosine kinase involved in cell growth and division.[1]

Imatinib's efficacy lies in its ability to selectively inhibit these aberrant kinases, leading to the induction of apoptosis (programmed cell death) and the inhibition of proliferation in cancer cells, while having minimal effect on normal, healthy cells.[1]

Role in Cellular Pathways

The inhibition of BCR-ABL by Imatinib blocks a cascade of downstream signaling pathways crucial for neoplastic growth.[3] These pathways include:

-

Ras/MAPK Pathway: This pathway is central to the regulation of cellular proliferation. By inhibiting BCR-ABL, Imatinib prevents the activation of Ras and the subsequent MAPK cascade, leading to cell cycle arrest.

-

PI3K/AKT/mTOR Pathway: This pathway plays a critical role in promoting cell survival and inhibiting apoptosis. Imatinib's blockade of BCR-ABL leads to the downregulation of this pathway, thereby promoting apoptosis in leukemic cells.[3]

-

JAK/STAT Pathway: The JAK/STAT pathway is involved in the cellular response to cytokines and growth factors and contributes to the anti-apoptotic effects that thwart the actions of some cancer therapies. Imatinib can influence this pathway downstream of BCR-ABL.

The following diagram illustrates the primary mechanism of action of Imatinib in CML:

Caption: Imatinib competitively inhibits the ATP-binding site of the BCR-ABL kinase.

Quantitative Data from Clinical Trials

The efficacy of Imatinib has been demonstrated in numerous clinical trials. The following tables summarize key quantitative data from pivotal studies in chronic phase CML.

Table 1: Response Rates to Imatinib in Newly Diagnosed Chronic Phase CML

| Study (Follow-up) | Treatment Arm | Complete Hematologic Response (CHR) | Major Cytogenetic Response (MCyR) | Complete Cytogenetic Response (CCyR) | Major Molecular Response (MMR) |

| IRIS Study (18 months) | Imatinib 400 mg/day | 96% | 87% | 76% | Not Reported |

| IFN-α + Ara-C | 67% | 35% | 15% | Not Reported | |

| TOPS Study (12 months) | Imatinib 400 mg/day | Not Reported | Not Reported | 66% | 40% |

| Imatinib 800 mg/day | Not Reported | Not Reported | 70% | 46% | |

| CML Study IV (10 years) | Imatinib 400 mg/day | Not Reported | Not Reported | Not Reported | 89% |

Data compiled from multiple sources.[4][5][6]

Table 2: Long-Term Outcomes with Imatinib in Chronic Phase CML

| Study (Follow-up) | Treatment Arm | Overall Survival (OS) | Progression-Free Survival (PFS) | Freedom from Progression to Accelerated/Blast Crisis |

| IRIS Study (7 years) | Imatinib | 86% | Not Reported | 93% |

| CML Study IV (10 years) | Imatinib (combined arms) | 84% | Not Reported | Not Reported |

| Real-world study (7.3 years) | Imatinib | 91% | 91% | Not Reported |

Data compiled from multiple sources.[5][6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of Imatinib.

BCR-ABL Kinase Activity Assay

This assay measures the ability of Imatinib to inhibit the phosphorylation of a substrate by the BCR-ABL kinase.

-

Materials:

-

K562 cell line (BCR-ABL positive)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

-

GST-CrkL fusion protein (substrate)

-

Glutathione-agarose beads

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP

-

Imatinib

-

Anti-phosphotyrosine antibody (e.g., 4G10)

-

SDS-PAGE and Western blotting reagents

-

-

Protocol:

-

Culture K562 cells and prepare cell lysates.

-

Quantify the protein concentration of the cell lysates.

-

Incubate GST-CrkL with glutathione-agarose beads to immobilize the substrate.

-

Wash the beads to remove unbound protein.

-

Set up kinase reactions containing K562 cell extract (as a source of BCR-ABL), immobilized GST-CrkL, kinase buffer, and ATP.

-

For inhibition assays, pre-incubate the cell extract with varying concentrations of Imatinib before adding the other reaction components.

-

Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-phosphotyrosine antibody to detect the phosphorylation of GST-CrkL.

-

Visualize the results using an appropriate detection system (e.g., chemiluminescence).

-

Cell Viability/Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the effect of Imatinib on cell viability and proliferation.

-

Materials:

-

CML cell line (e.g., K562)

-

Complete culture medium

-

Imatinib

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density.

-

Treat the cells with a range of Imatinib concentrations for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During the incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Apoptosis Assay (Caspase-3/7 Activity)

This assay measures the activation of executioner caspases, a hallmark of apoptosis.

-

Materials:

-

CML cell line (e.g., K562)

-

Complete culture medium

-

Imatinib

-

Luminescent or fluorescent caspase-3/7 substrate

-

Lysis buffer

-

Microplate reader (luminometer or fluorometer)

-

-

Protocol:

-

Seed cells in a 96-well plate and treat with Imatinib as described for the MTT assay.

-

At the end of the treatment period, add the caspase-3/7 reagent (containing the substrate and lysis buffer) to each well.

-

Incubate at room temperature for a specified time (e.g., 1-2 hours).

-

Measure the luminescence or fluorescence of each well using a microplate reader.

-

The signal is proportional to the amount of caspase-3/7 activity.

-

Detection of BCR-ABL Kinase Domain Mutations

This protocol outlines the general steps for identifying mutations in the BCR-ABL kinase domain that may confer resistance to Imatinib.

-

Materials:

-

Patient peripheral blood or bone marrow sample

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

PCR primers specific for the BCR-ABL kinase domain

-

Taq polymerase and PCR reagents

-

DNA purification kit

-

Sanger sequencing reagents and access to a capillary electrophoresis sequencer

-

-

Protocol:

-

Extract total RNA from the patient sample.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Amplify the BCR-ABL kinase domain from the cDNA using PCR with specific primers.

-

Purify the PCR product.

-

Sequence the purified PCR product using Sanger sequencing.

-

Analyze the sequencing data to identify any mutations compared to the reference BCR-ABL sequence.

-

The following diagram illustrates a typical experimental workflow for evaluating Imatinib resistance:

Caption: A streamlined process for identifying BCR-ABL mutations in patient samples.

Mechanisms of Resistance to Imatinib

Despite its remarkable efficacy, resistance to Imatinib can develop, leading to treatment failure. The mechanisms of resistance can be broadly categorized as BCR-ABL dependent or BCR-ABL independent.

-

BCR-ABL Dependent Mechanisms:

-

Point mutations in the BCR-ABL kinase domain: These mutations can interfere with Imatinib binding or stabilize the active conformation of the kinase, to which Imatinib has a lower affinity. Over 100 different point mutations have been identified in patients with Imatinib resistance.[8]

-

Gene amplification or overexpression of BCR-ABL: An increase in the amount of the BCR-ABL protein can overcome the inhibitory effects of standard doses of Imatinib.[9]

-

-

BCR-ABL Independent Mechanisms:

-

Activation of alternative signaling pathways: Cancer cells can bypass the BCR-ABL blockade by upregulating other survival pathways, such as those driven by Src family kinases.[9]

-

Changes in drug influx and efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of Imatinib.[9]

-

Patient non-adherence: Failure to take the medication as prescribed is a significant factor in treatment failure.

-

The following diagram illustrates the different mechanisms of Imatinib resistance:

Caption: An overview of the primary pathways leading to Imatinib resistance.

Conclusion

Imatinib remains a cornerstone in the treatment of CML and GIST, representing a paradigm of targeted cancer therapy. A thorough understanding of its mechanism of action, its interplay with cellular pathways, and the mechanisms of resistance is crucial for optimizing its clinical use and for the development of next-generation tyrosine kinase inhibitors. The experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the properties of Imatinib and to explore novel therapeutic strategies.

References

- 1. Imatinib resistance: a review of alternative inhibitors in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IFNγ directly counteracts imatinib-induced apoptosis of primary human CD34+ CML stem/progenitor cells potentially through the upregulation of multiple key survival factors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effects of Imatinib Mesylate on Cellular Viability, Platelet Derived Growth Factor and Stem Cell Factor in Mouse Testicular Normal Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. promega.com [promega.com]

- 7. Cell Proliferation Protocols | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. Practical Laboratory Tools for Monitoring of BCR-ABL1 Transcripts and Tyrosine Kinase (TK) Domain Mutations in Chronic Myeloid Leukemia Patients Undergoing TK Inhibitor Therapy: A Single-Center Experience in Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Laboratory Practice Guidelines for Detecting and Reporting BCR-ABL Drug Resistance Mutations in Chronic Myelogenous Leukemia and Acute Lymphoblastic Leukemia: A Report of the Association for Molecular Pathology - PMC [pmc.ncbi.nlm.nih.gov]

Initial Safety and Toxicity Profile of Remdesivir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Remdesivir (GS-5734™) is a nucleotide prodrug that exhibits broad-spectrum antiviral activity. It is an adenosine (B11128) analogue that intracellularly metabolizes into its active triphosphate form, GS-443902, which acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp). This technical guide provides a comprehensive overview of the initial non-clinical safety and toxicity profile of Remdesivir, summarizing key findings from a range of preclinical studies. The data presented herein covers the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the acute, repeat-dose, genetic, and reproductive toxicity of Remdesivir. Detailed experimental protocols for pivotal safety assessment studies are also provided, along with visualizations of its mechanism of action and a general preclinical safety assessment workflow.

Pharmacokinetics and ADME Profile

Remdesivir is administered intravenously and is rapidly distributed and metabolized. As a prodrug, it is designed to deliver the active nucleoside triphosphate GS-443902 intracellularly.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of Remdesivir and its major metabolites.

Table 1: Pharmacokinetic Parameters of Remdesivir and its Metabolites in Humans

| Parameter | Remdesivir (GS-5734) | GS-704277 (Intermediate Metabolite) | GS-441524 (Nucleoside Metabolite) |

| Tmax (hours) | ~1.0 | ~1.3 | ~27 |

| Cmax (ng/mL) | Dose-dependent | Dose-dependent | Dose-dependent |

| AUC (ng·h/mL) | Dose-dependent | Dose-dependent | Dose-dependent |

| Plasma Half-life (t½) | ~1 hour | ~1.3 hours | ~27 hours |

| Protein Binding | 88-93.6% | 1% | 2% |

| Volume of Distribution (L) | 45.1 - 85.5 | Not Available | Not Available |

Table 2: Excretion of Remdesivir and its Metabolites

| Excretion Route | Remdesivir | GS-441524 |

| Urine | <10% | ~49% |

| Feces | Not a major route | <1% |

Experimental Protocols: Pharmacokinetic Analysis

Protocol: Pharmacokinetic Study in Healthy Human Volunteers

-

Study Design: A Phase 1, randomized, placebo-controlled, single- and multiple-dose escalation study.

-

Subjects: Healthy adult volunteers.

-

Administration: Single intravenous (IV) infusion of Remdesivir over a specified period (e.g., 30 minutes to 2 hours). For multiple-dose cohorts, daily IV infusions for a defined duration (e.g., 7 or 14 days).

-

Sample Collection: Serial blood samples are collected at predefined time points pre-dose and post-dose (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-infusion). Urine and feces are collected over specified intervals.

-

Bioanalysis: Plasma, urine, and fecal samples are analyzed for concentrations of Remdesivir and its metabolites (GS-704277 and GS-441524) using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters including maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), terminal half-life (t½), volume of distribution (Vd), and clearance (CL).

Toxicology Profile

The non-clinical toxicology program for Remdesivir was designed to identify potential target organs of toxicity and to determine a safe starting dose for clinical trials.

Data Presentation: Toxicology Endpoints

Table 3: Summary of Non-Clinical Toxicity Findings for Remdesivir

| Study Type | Species | Key Findings | NOAEL (No-Observed-Adverse-Effect Level) |

| Single-Dose Toxicity | Rat, Rhesus Monkey | Generally well-tolerated at anticipated clinical doses. Kidney toxicity observed at higher doses. | Not explicitly defined in available literature. |

| Repeat-Dose Toxicity (up to 4 weeks) | Rat, Cynomolgus Monkey | The primary target organ of toxicity was the kidney, with evidence of dose-dependent, reversible proximal tubular injury. | Rat: 3 mg/kg/day; Cynomolgus Monkey: 10 mg/kg/day.[1] |

| Safety Pharmacology | Rat, Monkey | No adverse effects on central nervous, cardiovascular, or respiratory systems at doses near the therapeutic range. | Not explicitly defined in available literature. |

| Genotoxicity | In vitro & In vivo | No evidence of mutagenic or clastogenic potential. | Not applicable. |

| Reproductive Toxicity | Rat, Rabbit | No adverse effects on male fertility or embryo-fetal development at exposures up to 4 times the human exposure. Reduced corpora lutea, implantation sites, and viable embryos in female rats at 10 mg/kg/day. | Female Fertility (Rat): 3 mg/kg/day.[2] Embryo-fetal Development (Rat & Rabbit): No adverse effects observed at the highest doses tested. |

Experimental Protocols: Key Toxicology Assays

Protocol: Repeat-Dose Intravenous Toxicity Study

-

Test System: Wistar Han rats and Cynomolgus monkeys.

-

Study Design: Daily intravenous administration of Remdesivir for up to 4 weeks. Multiple dose groups, including a vehicle control group, are used to establish a dose-response relationship.

-

Parameters Monitored: Clinical signs, body weight, food consumption, ophthalmology, electrocardiography (ECG), clinical pathology (hematology, coagulation, clinical chemistry, and urinalysis), and toxicokinetics.

-

Pathology: At the end of the study, a full necropsy is performed, and a comprehensive list of tissues is collected for histopathological examination.

-

Endpoint Analysis: The No-Observed-Adverse-Effect Level (NOAEL) is determined as the highest dose at which no adverse treatment-related findings are observed.

Protocol: Bacterial Reverse Mutation Assay (Ames Test)

-

Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).

-

Methodology: The assay is conducted with and without a metabolic activation system (S9 fraction from induced rat liver). Remdesivir is tested at a range of concentrations. The number of revertant colonies is counted and compared to the vehicle control.

-

Interpretation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies in one or more strains.

Protocol: In Vitro Micronucleus Assay

-

Test System: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6).

-

Methodology: Cells are exposed to Remdesivir at various concentrations, with and without metabolic activation (S9). After treatment, cells are cultured to allow for cell division and then harvested. Micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division, are scored using microscopy.

-

Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

Protocol: In Vivo Micronucleus Assay

-

Test System: Rodents (e.g., mice or rats).

-

Methodology: Animals are treated with Remdesivir, typically via the clinical route of administration. Bone marrow or peripheral blood is collected at appropriate time points after the last dose. The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined.

-

Interpretation: A statistically significant, dose-related increase in the frequency of micronucleated erythrocytes in treated animals compared to controls is indicative of in vivo genotoxicity.[3]

Protocol: Embryo-Fetal Development Toxicity Study

-

Test System: Two species, typically a rodent (rat) and a non-rodent (rabbit).

-

Study Design: Pregnant females are administered Remdesivir daily during the period of organogenesis.

-

Endpoints: Maternal observations include clinical signs, body weight, and food consumption. At termination, uterine contents are examined. Fetal endpoints include the number of viable and non-viable fetuses, resorptions, fetal body weight, and external, visceral, and skeletal examinations for malformations and variations.

-

Interpretation: The study aims to identify any adverse effects on the pregnant female and the developing embryo and fetus.[4]

Mechanism of Action and Safety Assessment Workflow

Signaling Pathway: Inhibition of Viral RNA-Dependent RNA Polymerase

Remdesivir is a prodrug that is metabolized to its active triphosphate form (GS-443902).[5] This active metabolite acts as an adenosine triphosphate (ATP) analog and is incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp).[6][7] The incorporation of GS-443902 leads to delayed chain termination, thereby inhibiting viral replication.[5][8]

Caption: Mechanism of action of Remdesivir.

Experimental Workflow: Preclinical Safety Assessment

The preclinical safety assessment of an antiviral drug like Remdesivir follows a structured workflow to gather comprehensive data before first-in-human studies.

Caption: General preclinical safety assessment workflow.

Conclusion

The non-clinical data for Remdesivir indicate a generally manageable safety profile. The primary dose-limiting toxicity observed in animal studies was reversible kidney injury at exposures above the intended clinical dose. Remdesivir was not found to be genotoxic. While some effects on female fertility were noted in rats at high doses, no adverse effects on embryo-fetal development were observed in rats or rabbits. These preclinical findings supported the progression of Remdesivir into clinical trials. Continuous monitoring of renal and hepatic function is recommended during clinical use. This technical guide provides a foundational understanding of the initial safety and toxicity profile of Remdesivir for researchers and drug development professionals.

References

- 1. pmda.go.jp [pmda.go.jp]

- 2. altasciences.com [altasciences.com]

- 3. criver.com [criver.com]

- 4. Remdesivir for the treatment of COVID‐19 in pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Principles of Safety Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Remdesivir impairs mouse preimplantation embryo development at therapeutic concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]

Understanding the foundational science behind [Compound Name]

An In-depth Technical Guide to the Foundational Science of Nirmatrelvir (B3392351)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nirmatrelvir (formerly PF-07321332) is an orally bioavailable antiviral agent developed by Pfizer that has become a critical therapeutic in the management of COVID-19. It is a potent and selective inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. This technical guide provides a comprehensive overview of the foundational science of Nirmatrelvir, detailing its mechanism of action, biochemical and antiviral properties, and the experimental methodologies used to characterize it. All quantitative data are presented in structured tables for ease of comparison, and key biological pathways and experimental workflows are visualized using Graphviz diagrams.

Mechanism of Action

Nirmatrelvir is a peptidomimetic inhibitor that targets the main protease (Mpro, also known as 3C-like protease or 3CLpro) of SARS-CoV-2.[1][2] Mpro plays a crucial role in the viral life cycle by cleaving viral polyproteins into functional non-structural proteins necessary for viral replication and transcription.[1] Nirmatrelvir is a reversible covalent inhibitor that binds to the catalytic cysteine residue (Cys145) in the Mpro active site, thereby blocking its enzymatic activity and halting viral replication.[3]

To enhance its pharmacokinetic profile, Nirmatrelvir is co-administered with a low dose of Ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. Ritonavir slows the metabolism of Nirmatrelvir, leading to higher and more sustained plasma concentrations of the active drug.[2]

Figure 1: Mechanism of Action of Nirmatrelvir and Ritonavir.

Quantitative Data

In Vitro Mpro Inhibitory Activity

The inhibitory potency of Nirmatrelvir against the SARS-CoV-2 main protease has been quantified using various biochemical assays. The key parameters are the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki).

| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| Nirmatrelvir | SARS-CoV-2 Mpro (Wild-Type) | FRET | 0.933 | - | [4] |

| Nirmatrelvir | SARS-CoV-2 Mpro (Wild-Type) | FRET | 3.1 | - | [1] |

| Nirmatrelvir | SARS-CoV-2 Mpro (Omicron P132H) | FRET | 0.635 | - | [4] |

| Nirmatrelvir | SARS-CoV-2 Mpro (Lambda G15S) | FRET | 4.07 | - | [4] |

| Nirmatrelvir | SARS-CoV-2 Mpro (Alpha, Beta, Gamma K90R) | FRET | 1.05 | - | [4] |

Antiviral Activity in Cell-Based Assays

The efficacy of Nirmatrelvir in inhibiting viral replication within host cells is determined by cell-based assays, with the half-maximal effective concentration (EC50) being the primary metric.

| Compound | Virus Strain | Cell Line | EC50 (µM) | Reference |

| Nirmatrelvir | SARS-CoV-2 | VeroE6 | 2.0 | [1] |

| Nirmatrelvir | SARS-CoV-2 | VeroE6-Pgp-KO | 0.15 | [5] |

| Nirmatrelvir | SARS-CoV-2 | Calu-3 | 0.45 | [6] |

| Nirmatrelvir | HCoV-OC43 | Huh7 | 0.09 | [6] |

| Nirmatrelvir | HCoV-229E | Huh7 | 0.29 | [6] |

Pharmacokinetic Properties

The pharmacokinetic properties of Nirmatrelvir when co-administered with Ritonavir are crucial for its clinical efficacy.

| Parameter | Value | Condition | Reference |

| Tmax | ~3 hours | Co-administered with Ritonavir | [7] |

| Plasma Protein Binding | 69% | Co-administered with Ritonavir | [7] |

| Mean Half-life | 6.05 hours | Co-administered with Ritonavir | [1] |

Experimental Protocols

SARS-CoV-2 Mpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol outlines a typical FRET-based assay to determine the inhibitory activity of compounds against SARS-CoV-2 Mpro.[4][7]

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 5 mM TCEP)

-

Test compounds (e.g., Nirmatrelvir)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add 2 µL of each compound dilution.

-

Add 18 µL of a solution containing SARS-CoV-2 Mpro (final concentration ~30-60 nM) in assay buffer to each well.

-

Incubate the plate at 37°C for 20 minutes to allow for compound binding to the enzyme.

-

Initiate the reaction by adding 20 µL of the FRET substrate (final concentration ~30 µM) in assay buffer to each well.

-

Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes at 37°C.

-

The initial reaction velocity is calculated from the linear portion of the fluorescence curve.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Figure 2: Experimental Workflow for FRET-based Mpro Inhibition Assay.

Antiviral Activity Assay (Cytopathic Effect - CPE Reduction Assay)

This protocol describes a CPE reduction assay to evaluate the antiviral activity of compounds against SARS-CoV-2 in a cell-based system.[5][7]

Materials:

-

Vero E6 cells (or other susceptible cell lines)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

SARS-CoV-2 virus stock

-

Test compounds (e.g., Nirmatrelvir)

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminescence plate reader

Procedure:

-

Seed Vero E6 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.

-

Prepare serial dilutions of the test compounds in DMEM.

-

Remove the culture medium from the cells and add 100 µL of the diluted compounds.

-

Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.

-

Incubate the plates for 3 days at 37°C with 5% CO2.

-

After incubation, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

The EC50 value, the concentration of the compound that protects 50% of cells from virus-induced CPE, is calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Figure 3: Experimental Workflow for CPE Reduction Antiviral Assay.

References

- 1. Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical evaluation of the SARS-CoV-2 Mpro inhibitor RAY1216 shows improved pharmacokinetics compared with nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted protein degraders of SARS-CoV-2 Mpro are more active than enzymatic inhibition alone with activity against nirmatrelvir resistant virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for the in vitro efficacy of nirmatrelvir against SARS-CoV-2 variants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro selection and analysis of SARS-CoV-2 nirmatrelvir resistance mutations contributing to clinical virus resistance surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for AZD4547 in Laboratory Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction